molecular formula C9H20N2 B6352925 1-(Butan-2-yl)-1,4-diazepane CAS No. 1038243-91-2

1-(Butan-2-yl)-1,4-diazepane

Cat. No.: B6352925
CAS No.: 1038243-91-2
M. Wt: 156.27 g/mol
InChI Key: FIKBQAGYCBMCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butan-2-yl)-1,4-diazepane (CID 116262050) is a chemical building block of significant interest in medicinal chemistry and drug discovery . The 1,4-diazepane core (homopiperazine) is a privileged scaffold in pharmaceutical research, known for its versatility and presence in compounds with a wide range of biological activities . This specific derivative serves as a crucial synthetic intermediate in the development of active pharmaceutical ingredients. For instance, structurally similar 1,4-diazepane derivatives are important intermediates in the synthesis of isoquinoline derivatives that have been investigated for their potential in treating cerebrovascular disorders and as therapeutic agents for glaucoma . Furthermore, diazepane analogs are extensively explored in central nervous system (CNS) drug discovery; replacing a piperidine ring with a 1,4-diazepane ring in classic pharmacophores is a established strategy to improve the safety and efficacy profile of potential antipsychotic agents . This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for human, veterinary, or diagnostic use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-butan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-9(2)11-7-4-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKBQAGYCBMCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Butan 2 Yl 1,4 Diazepane and Its Analogues

Strategies for 1,4-Diazepane Ring Construction

The construction of the 1,4-diazepane ring is a central challenge in the synthesis of these compounds. Various methods have been developed, ranging from cyclization of linear precursors to condensation reactions and multicomponent strategies.

Intramolecular cyclization is a common and effective strategy for forming the seven-membered 1,4-diazepane ring from an acyclic precursor. This approach often provides good control over the ring-forming process.

One notable method is the Fukuyama-Mitsunobu cyclization . This reaction has been successfully used to construct chiral 1,4-diazepane systems by cyclizing an N-nosyl diamino alcohol, which can be derived from commercially available chiral amino alcohols. The Mitsunobu reaction facilitates the dehydrative coupling and subsequent cyclization of primary or secondary alcohols to form the amine linkage of the ring.

Another powerful technique involves transition-metal-catalyzed intramolecular C-N bond coupling . For instance, a copper-catalyzed cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides can produce azetidine-fused 1,4-diazepine derivatives, which can be further modified. Similarly, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to afford the seven-membered diazepine (B8756704) core. Ring expansion reactions, such as the Schmidt reaction on N-alkyl-4-piperidones using hydrazoic acid, also provide a pathway to N-alkyl-1,4-diazepin-5-ones.

A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has also been developed for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition-metal-free conditions.

Intramolecular Cyclization Method Key Reagents/Catalysts Precursor Type Product Type
Fukuyama-Mitsunobu CyclizationDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)N-nosyl diamino alcoholChiral 1,4-diazepane
Copper-Catalyzed C-N CouplingCuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamideAzetidine-fused 1,4-diazepine
Palladium-Catalyzed CyclizationPd(PPh₃)₄N-tosyl-2-aminobenzylamine, Propargylic carbonateSubstituted 1,4-benzodiazepine (B1214927)
Schmidt Ring ExpansionHydrazoic acid (HN₃)N-alkyl-4-piperidoneN₁-alkyl-1,4-diazepin-5-one
Domino Aza-Michael/SN2Base (e.g., K₂CO₃)1-azadiene, α-halogenoacetamideMonocyclic 1,4-diazepinone

Intermolecular reactions involve the joining of two or more separate molecules to build the diazepine ring. Condensation reactions are a classic approach, typically involving the reaction of a 1,3-diamine with a two-carbon electrophilic synthon.

The synthesis of 1,4-diazepanes can be achieved through the condensation of diamines, such as 1,3-diaminopropane (B46017), with dicarbonyl compounds like glyoxal (B1671930) or 2,3-butanedione, followed by reduction. This method is straightforward for producing symmetrically substituted or unsubstituted diazepanes. Annulation reactions, which involve the formation of a ring onto an existing molecular scaffold, also represent a viable strategy. For example, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates can lead to the formation of 1,4-diazepanes.

Furthermore, efficient procedures for synthesizing 1,4-diazepine derivatives have been developed using the reaction of ketimine intermediates with aldehydes in the presence of catalysts like Keggin-type heteropolyacids, which results in high yields and short reaction times.

Reductive amination is a highly versatile and widely used method in amine synthesis. It can be employed for the N-alkylation of a pre-formed 1,4-diazepane ring or, in some cases, for the construction of the ring itself. To synthesize 1-(Butan-2-yl)-1,4-diazepane, one could react 1,4-diazepane (homopiperazine) with butan-2-one in the presence of a reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and the ketone, which is then reduced in situ to form the C-N bond.

This protocol is also central to the synthesis of more complex analogues. For example, 1,4-diazepane-6-amine can be alkylated via a one-pot synthesis involving a carbonyl-amine condensation followed by reductive amination with sodium borohydride. Asymmetric reductive amination, using chiral catalysts or enzymes, can produce chiral 1,4-diazepanes with high enantioselectivity.

Parameter Details for N-Alkylation via Reductive Amination
Amine Substrate 1,4-Diazepane (Homopiperazine)
Carbonyl Substrate Butan-2-one
Common Reducing Agents Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN)
Intermediate Iminium ion
Key Advantage High functional group tolerance and operational simplicity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like 1,4-diazepanes.

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have proven to be a powerful strategy for accessing diverse 1,4-benzodiazepine scaffolds. In a typical Ugi-based approach, an amine component (like an anthranilic acid derivative), an isocyanide, a carbonyl compound, and a carboxylic acid react to form a linear intermediate. A subsequent deprotection and intramolecular cyclization step then yields the 1,4-diazepine ring. This strategy allows for the rapid generation of libraries of substituted diazepanes by varying the starting components. An efficient synthesis of 1,4-diazepine-2-amines has also been developed through an isocyanide-based MCR of 1,3-diaminopropane with carbonyl compounds.

Stereoselective Introduction of the Butan-2-yl Moiety

The butan-2-yl group contains a stereocenter, meaning this compound can exist as (R) and (S) enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial for biological applications and typically relies on asymmetric synthesis techniques.

One of the most effective strategies for preparing enantiomerically pure compounds is to use a chiral building block from the "chiral pool." Chiral amino alcohols are privileged scaffolds that are readily available and serve as excellent starting materials for asymmetric synthesis.

For the synthesis of a chiral 1,4-diazepane core, a commercially available chiral amino alcohol, such as (S)- or (R)-2-aminopropan-1-ol, can be used as the starting material. This chiral precursor can be elaborated into a linear diamine with the desired stereochemistry intact. Subsequent intramolecular cyclization, for instance via the Fukuyama-Mitsunobu reaction, constructs the chiral 1,4-diazepane ring. Once the enantiomerically pure diazepane scaffold is formed, the butan-2-yl group can be introduced via standard N-alkylation methods, such as reductive amination with butan-2-one or direct alkylation with 2-bromobutane, which typically does not affect the existing stereocenter on the ring.

Alternatively, if the goal is to control the stereocenter on the butan-2-yl group itself, one could employ a chiral auxiliary or a chiral catalyst during the N-alkylation step. However, starting with a chiral diazepane ring derived from a chiral amino alcohol is a more common and often more reliable approach.

Biocatalytic Approaches (e.g., Imine Reductases) for Chiral Butan-2-yl Incorporation

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and heterocyclic compounds, offering a green and efficient alternative to traditional chemical methods. researchgate.net Imine reductases (IREDs) are a class of enzymes that have shown significant potential for the asymmetric synthesis of chiral 1,4-diazepanes. mdpi.com These NAD(P)H-dependent oxidoreductases can catalyze the reduction of imines to their corresponding amines with high enantioselectivity. mdpi.com

An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. acs.orgkisti.re.kr This method utilizes enantiocomplementary IREDs to produce either the (R)- or (S)-enantiomer of the target molecule. For instance, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been identified for the synthesis of a 5-methyl-1,4-diazepan-1-yl substituted benzoxazole (B165842) with high enantioselectivity. researchgate.netacs.org

To enhance the catalytic efficiency of these enzymes, protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis have been employed. A double mutant of IR1, Y194F/D232H, exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org These engineered enzymes have been successfully applied to the synthesis of a range of substituted 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.net The biocatalytic approach using IREDs represents a significant advancement in the synthesis of chiral 1,4-diazepanes, avoiding the need for expensive and toxic transition metal catalysts. researchgate.net

EnzymeOriginSelectivityCatalytic Efficiency (s⁻¹mM⁻¹)
IR1 Leishmania major(R)-selective0.027
IR25 Micromonospora echinaurantiaca(S)-selective0.962
Y194F/D232H Mutant of IR1(R)-selective1.647

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis is a crucial strategy for controlling the three-dimensional arrangement of atoms in molecules with multiple stereocenters. In the context of this compound, which contains a chiral butan-2-yl group, diastereoselective methods are essential for the synthesis of specific diastereomers. Substrate control is a common approach where the existing stereocenter in the chiral starting material, such as (R)- or (S)-butan-2-amine, directs the formation of a new stereocenter during the reaction.

While specific examples detailing the diastereoselective synthesis of this compound via substrate control are not extensively documented in the provided search results, the principles of this strategy are well-established in organic synthesis. The synthesis would typically involve the reaction of a chiral butan-2-yl containing nucleophile with a suitable electrophile that can undergo cyclization to form the diazepane ring. The stereochemistry of the butan-2-yl group would influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer over the other.

Advanced Catalytic Systems in this compound Synthesis

Chiral, metal-free Brønsted bases have emerged as effective organocatalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often proceeding with high enantioselectivity. nih.govehu.eus These catalysts function by activating the substrate through proton transfer, creating a more reactive and stereochemically defined intermediate. In the synthesis of 1,4-diazepane derivatives, chiral Brønsted bases can be employed to control the stereochemical outcome of key bond-forming steps.

While the direct application of chiral Brønsted bases to the synthesis of this compound is not explicitly detailed in the provided results, the general principles of Brønsted base catalysis are applicable. For instance, a chiral Brønsted base could be used to deprotonate a pro-chiral carbon atom in a precursor molecule, leading to the formation of a chiral enolate or a related intermediate. Subsequent reaction and cyclization would then yield an enantioenriched 1,4-diazepane derivative. The development of such methodologies is an active area of research in asymmetric organocatalysis. asymmetricorganocatalysis.com

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation of C-N bonds, which are crucial for the construction of the 1,4-diazepane ring. syr.edu Palladium and copper-based catalytic systems are particularly prevalent in this area.

Palladium-catalyzed carboamination reactions have been utilized to construct saturated 1,4-benzodiazepines, which are structurally related to 1,4-diazepanes. researchgate.net These reactions can simultaneously form a C-C and a C-N bond, offering a convergent approach to the heterocyclic core. researchgate.net For example, the Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides has been shown to produce 1,4-benzodiazepines in good yields. researchgate.net

Copper-catalyzed intramolecular C-N bond formation is another effective strategy. nih.govnih.gov For instance, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides has been developed for the synthesis of azetidine-fused 1,4-benzodiazepine derivatives. nih.govnih.gov These examples highlight the potential of transition metal catalysis for the synthesis of the 1,4-diazepane scaffold.

Catalyst SystemReaction TypeApplication
Palladium-based CarboaminationSynthesis of saturated 1,4-benzodiazepines
Copper(I) iodide/N,N-dimethylglycine Intramolecular C-N cross-couplingSynthesis of azetidine-fused 1,4-benzodiazepines

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. nih.govwjarr.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer byproducts. abap.co.in

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,4-benzodiazepine-2,5-diones. nih.gov In a fluorous displaceable linker-facilitated synthesis, microwave-assisted Suzuki coupling reactions were used to introduce diversity to the benzodiazepine (B76468) ring. nih.gov The application of microwave technology to the synthesis of this compound could potentially streamline the synthetic process, making it more efficient and scalable. nih.govwjarr.com The solvent-free or reduced-solvent conditions often employed in microwave-assisted synthesis also contribute to a greener chemical process. wjarr.com

Purification and Isolation of this compound Derivatives

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired compound is obtained with high purity. For this compound derivatives, a combination of standard and advanced purification techniques can be employed.

Commonly, the crude reaction mixture is first subjected to a workup procedure, which may involve extraction and washing to remove inorganic salts and other water-soluble impurities. nih.govroyalsocietypublishing.org The resulting organic layer is then concentrated to give the crude product. nih.gov

Purification is often achieved through chromatographic methods. Flash column chromatography is a widely used technique where the crude product is separated based on its differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a suitable solvent system. nih.gov Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. google.com

For the separation of closely related compounds or enantiomers, more advanced techniques may be necessary. Micellar electrokinetic capillary chromatography (MECC) has been shown to be an effective method for the separation of 1,4-benzodiazepines and could be adapted for the analysis and purification of 1,4-diazepane derivatives. nih.gov

In many cases, the purified product can be further purified by crystallization. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. royalsocietypublishing.org The final product is then typically characterized by various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its identity and purity. nih.gov

Chromatographic Techniques (e.g., HPLC, Chiral HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of synthesized this compound. By utilizing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from unreacted starting materials, byproducts, and other impurities.

For the crucial task of separating the enantiomers and determining the enantiomeric excess (e.e.), Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely employed and effective method. phenomenex.comresearchgate.netsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. researchgate.net

The selection of the appropriate CSP is critical and often empirical, depending on the specific structure of the analyte. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with amine functionalities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com

The mobile phase composition, including the choice of organic modifier (e.g., ethanol, isopropanol) and additives (e.g., diethylamine (B46881) for basic compounds), is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Chiral Amines

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA)
Mobile Phase n-Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

This table represents typical starting conditions for the chiral separation of amine compounds; specific parameters for this compound would require experimental optimization.

Recrystallization and Precipitation Methods

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. libretexts.org This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, which is often synthesized as a salt (e.g., hydrochloride or tartrate), recrystallization can be a highly effective purification step.

The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of amine salts include alcohols (e.g., ethanol, isopropanol) and their mixtures with water or non-polar co-solvents.

Precipitation is another technique used for purification, which involves the rapid formation of a solid from a solution. This can be induced by changing the solvent composition to decrease the solubility of the target compound or by a chemical reaction that forms an insoluble product. In the context of this compound, precipitation can be particularly useful in the isolation of diastereomeric salts during chiral resolution, as discussed in the following section.

Resolution of Racemic Mixtures of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for stereoselective studies. A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent.

This process involves reacting the racemic base, (±)-1-(butan-2-yl)-1,4-diazepane, with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. This reaction yields a mixture of two diastereomeric salts:

[(R)-1-(butan-2-yl)-1,4-diazepane]·[(+)-tartaric acid]

[(S)-1-(butan-2-yl)-1,4-diazepane]·[(+)-tartaric acid]

Diastereomers have different physical properties, including solubility in a given solvent. mdpi.com This difference in solubility allows for their separation by fractional crystallization. mdpi.com By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.

Table 2: General Steps for the Resolution of Racemic this compound via Diastereomeric Salt Formation

StepProcedure
1. Salt Formation The racemic this compound is reacted with an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent (e.g., ethanol).
2. Fractional Crystallization The resulting solution of diastereomeric salts is allowed to cool slowly, or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomer.
3. Isolation The crystallized diastereomeric salt is isolated by filtration.
4. Liberation of the Free Base The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine, which can then be extracted.
5. Analysis The enantiomeric excess of the resolved amine is determined using Chiral HPLC.

The success of this method depends on several factors, including the choice of the chiral resolving agent and the crystallization solvent, as well as the precise control of temperature and concentration. mdpi.com The process may need to be repeated several times to achieve high enantiomeric purity.

Spectroscopic and Structural Elucidation of 1 Butan 2 Yl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of organic molecules. For 1-(Butan-2-yl)-1,4-diazepane, a combination of one- and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

¹H and ¹³C NMR for Carbon-Hydrogen Framework and Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the butan-2-yl substituent and the diazepane ring. The protons on the diazepane ring form a complex spin system due to their diastereotopic nature and coupling to each other.

The butan-2-yl group would show a doublet for the terminal methyl group (CH₃-CH-), a triplet for the other methyl group (CH₃-CH₂-), a multiplet for the methylene (B1212753) protons (-CH₂-), and a multiplet for the methine proton (-CH-).

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals will confirm the molecular symmetry. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the alkyl substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Diazepane C2/C3/C5/C6/C7-H 2.5 - 3.5 (m) 45 - 60
Diazepane C2/C3/C5/C6/C7 45 - 60
Butan-2-yl CH 2.5 - 3.0 (m) 55 - 65
Butan-2-yl CH₂ 1.2 - 1.6 (m) 25 - 35
Butan-2-yl CH₃ (doublet) 0.9 - 1.1 (d) 15 - 25

Note: These are predicted values and may vary based on the solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.

¹⁵N NMR Spectroscopy for Nitrogen Environments and Tautomeric Equilibria

¹⁵N NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the 1,4-diazepane ring. In this compound, two distinct ¹⁵N signals are expected, one for the substituted nitrogen (N-1) and one for the unsubstituted nitrogen (N-4). The chemical shift of N-1 will be influenced by the electron-donating effect of the butan-2-yl group. For saturated amines, ¹⁵N chemical shifts are typically observed in the range of -300 to -380 ppm relative to nitromethane. The study of tautomeric equilibria is not relevant for this saturated system.

Dynamic NMR and Variable-Temperature NMR for Stereodynamics and Conformational Exchange

The 1,4-diazepane ring is a flexible seven-membered ring that can exist in several conformations, with the twist-boat conformation often being the most stable. nih.gov At room temperature, the ring may undergo rapid conformational exchange, leading to broadened or averaged signals in the NMR spectra.

Variable-temperature (VT) NMR studies can be employed to investigate these dynamic processes. By lowering the temperature, the rate of conformational exchange can be slowed down, potentially allowing for the observation of distinct signals for the different conformers. This can provide valuable information about the energy barriers of these processes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

To overcome the signal overlap in the one-dimensional spectra and to establish unambiguous connectivity, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the butan-2-yl group and the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the butan-2-yl substituent and the diazepane ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular formula is C₉H₂₀N₂.

Electron Ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺) at m/z 156. The fragmentation of N-alkyl amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

m/z Proposed Fragment Fragmentation Pathway
156 [C₉H₂₀N₂]⁺ Molecular Ion
127 [C₇H₁₅N₂]⁺ Loss of an ethyl radical (•C₂H₅) from the butan-2-yl group via α-cleavage.
113 [C₆H₁₃N₂]⁺ Loss of a propyl radical (•C₃H₇) from the diazepane ring.
99 [C₅H₁₁N₂]⁺ Cleavage of the butan-2-yl group at the C-N bond.
85 [C₅H₁₁N]⁺ Fragmentation of the diazepane ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be characterized by the vibrations of the C-H, N-H, C-N, and C-C bonds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity (IR) Intensity (Raman)
3300 - 3400 N-H stretching (secondary amine) Medium Weak
2850 - 2960 C-H stretching (alkane) Strong Strong
1450 - 1470 C-H bending (CH₂) Medium Medium
1370 - 1380 C-H bending (CH₃) Medium Medium
1100 - 1250 C-N stretching Medium-Strong Weak

The N-H stretching vibration of the secondary amine in the diazepane ring would appear as a medium-intensity band in the FT-IR spectrum. The C-H stretching vibrations of the alkyl groups would result in strong bands in both FT-IR and FT-Raman spectra in the region of 2850-2960 cm⁻¹. The C-N stretching vibrations are expected to appear in the fingerprint region and can be helpful in confirming the presence of the amine functional groups. FT-Raman spectroscopy would be particularly useful for observing the C-C skeletal vibrations, which are often weak in the FT-IR spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on the parent 1,4-diazepane ring (also known as homopiperazine) and its derivatives provide a strong basis for predicting its solid-state conformation and intermolecular interactions. The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the chair and boat forms being the most common.

In the solid state, the unsubstituted 1,4-diazepane molecule has been found to exist in a pseudo-chair conformation. mdpi.com This conformation is characterized by a torsion angle between the two nitrogen atoms (N–C–C–N) of approximately 58.2(4)°, which is slightly distorted from an ideal chair geometry. mdpi.com For substituted 1,4-diazepanes, the chair conformation is also frequently observed. nih.gov It is therefore highly probable that the 1,4-diazepane ring in this compound will also adopt a chair-like conformation in the crystalline state.

The placement of the butan-2-yl substituent on one of the nitrogen atoms is expected to be in an equatorial position to minimize steric hindrance. This arrangement is energetically more favorable than an axial orientation, which would lead to greater steric clashes with the rest of the ring.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/Characteristic Rationale based on Analogy
Crystal System Monoclinic or Orthorhombic Common for similar organic molecules
Space Group P2₁/c or similar centrosymmetric group Frequently observed for substituted diazepanes nih.gov
Conformation of Diazepane Ring Chair-like Energetically favorable and observed in parent and substituted diazepanes mdpi.comnih.gov
Substituent Orientation Equatorial Minimizes steric hindrance

Advanced Spectroscopic Probes for Molecular Characterization (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. libretexts.org Such species are referred to as paramagnetic and include free radicals, many transition metal ions, and triplet states. libretexts.org The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR) spectroscopy, but EPR focuses on the magnetic moments of electrons rather than atomic nuclei. libretexts.org

This compound, in its neutral, ground state, is a diamagnetic molecule. All its electrons are paired, and therefore, it does not possess a net electron magnetic moment. Consequently, This compound is EPR-silent and cannot be directly studied by standard EPR spectroscopy . mdpi.com

However, EPR could be employed to study this molecule under specific, modified conditions:

Radical Cation Formation: If an unpaired electron is introduced into the molecule, for instance, through one-electron oxidation to form a radical cation, the resulting species would be paramagnetic and thus EPR-active. The analysis of the EPR spectrum of such a radical could provide information about the distribution of the unpaired electron's spin density within the molecule.

Spin Labeling: A common strategy to study diamagnetic molecules with EPR is through spin labeling. This involves covalently attaching a stable free radical (a spin label), such as a nitroxide radical, to the molecule of interest. The EPR spectrum of the spin label is sensitive to its local environment, and changes in the spectrum can provide information about the structure and dynamics of the region of the molecule where the label is attached.

Complexation with Paramagnetic Metal Ions: If this compound acts as a ligand to a paramagnetic transition metal ion, the resulting complex would be EPR-active. The EPR spectrum would be characteristic of the metal ion and its coordination environment, providing insights into the geometry of the complex and the nature of the metal-ligand bonding.

Table 2: Applicability of EPR Spectroscopy to this compound

Molecular State Paramagnetic? EPR Active? Potential Information from EPR
Neutral Ground State No No Not applicable
Radical Cation Yes Yes Spin density distribution
Spin-Labeled Derivative Yes Yes Local structure and dynamics

Theoretical and Computational Chemistry of 1 Butan 2 Yl 1,4 Diazepane

Conformational Analysis and Energy Landscape Exploration

The flexibility of the seven-membered diazepane ring, combined with the stereocenter of the butan-2-yl substituent, results in a complex potential energy surface with multiple possible conformations. Understanding these conformational preferences is key to elucidating the molecule's properties.

Molecular mechanics (MM) methods, utilizing classical force fields, are the initial step in exploring the vast conformational space of flexible molecules like 1-(butan-2-yl)-1,4-diazepane. These calculations estimate the steric energy of a given conformation based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

To obtain a more accurate description of the relative energies and geometries of the conformers identified by molecular mechanics, quantum mechanical (QM) methods are employed. Density Functional Theory (DFT) and ab initio calculations provide a more rigorous treatment of the electronic structure. nih.govresearchgate.net

These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic energy of the molecule. Geometric optimization at a QM level of theory refines the structures of the conformers, locating the precise minimum energy points on the potential energy surface. For this compound, these calculations would precisely determine the relative stabilities of the various chair and twist-boat conformations, accounting for the electronic effects of the nitrogen atoms and the steric influence of the alkyl substituent. Studies on related seven-membered rings have demonstrated that such calculations can reproduce experimental results with high accuracy. nih.govsmu.edu

The seven-membered 1,4-diazepane ring does not have the rigid, well-defined conformations of a six-membered ring like cyclohexane (B81311). Instead, it exists in a dynamic equilibrium between several flexible forms, primarily belonging to two families: the chair and the twist-boat. nih.govresearchgate.net

Chair Conformation: This form is analogous to the cyclohexane chair. It is often the most stable conformation for seven-membered rings as it can effectively minimize angle strain and torsional strain. smu.eduiupac.org

Twist-Boat Conformation: This is a flexible form that belongs to a pseudorotational continuum of boat-like structures. smu.edunih.gov While often higher in energy than the chair form, certain substitution patterns can stabilize this conformation. nih.gov

The presence of the butan-2-yl group on one of the nitrogen atoms will influence the relative energies of these conformations. The substituent can adopt pseudo-axial or pseudo-equatorial positions, with the latter generally being more stable to avoid steric clashes with the rest of the ring.

Conformation FamilyKey Geometric FeaturesRelative StabilityInfluence of Substituents
ChairPossesses a pseudo-plane of symmetry; minimizes angle and torsional strain.Generally the global minimum energy conformation for unsubstituted cycloheptane (B1346806) and similar rings. smu.eduLarge substituents preferentially occupy pseudo-equatorial positions to minimize steric hindrance.
Twist-BoatA flexible, chiral conformation belonging to a boat-twist-boat pseudorotation cycle. smu.eduTypically higher in energy than the chair form, but often represents a local energy minimum.Intramolecular interactions, such as hydrogen bonding or π-stacking in related molecules, can stabilize this form. nih.gov

The 1,4-diazepane ring is not static but undergoes rapid conformational changes at room temperature. The most significant of these is ring inversion, a process where a chair conformation flips into its mirror image, passing through higher-energy transition states, likely involving twist-boat intermediates.

Computational methods, particularly DFT, are used to map the pathway of this inversion process and calculate the associated energy barriers. nih.gov By identifying the transition state structures connecting the minimum energy conformers, the activation energy for ring inversion and other conformational interchanges can be determined. For related 1,4-benzodiazepines, these barriers have been calculated to be around 17-18 kcal/mol. researchgate.netresearchgate.net These barriers determine the rate of interconversion and are crucial for understanding the molecule's dynamic behavior in solution.

Electronic Structure and Reactivity Predictions

Beyond geometry, computational chemistry provides profound insights into the electronic properties of this compound, which are essential for predicting its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence orbital most available to donate electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to act as a nucleophile or an electron donor. A higher EHOMO indicates a better electron donor. pku.edu.cnyoutube.com For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to act as an electrophile or electron acceptor. A lower ELUMO indicates a better electron acceptor. pku.edu.cnyoutube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

Quantum mechanical calculations can accurately determine the energies and spatial distributions of these frontier orbitals for any given conformation of this compound.

ParameterDescriptionImplication for Reactivity & Stability
EHOMOEnergy of the Highest Occupied Molecular Orbital.Higher energy indicates stronger nucleophilicity (better electron donor).
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates stronger electrophilicity (better electron acceptor).
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.A large gap indicates high kinetic stability and low reactivity. A small gap suggests higher reactivity.

In-depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational studies focused solely on the chemical compound this compound. While research exists for the broader class of 1,4-diazepane derivatives, detailed analyses pertaining to the molecular electrostatic potential (MEP), natural bond orbital (NBO) characteristics, tautomeric equilibria, and computational reaction mechanisms of this specific molecule have not been extensively reported. Consequently, the generation of a detailed article with specific research findings and data tables as requested is not feasible at this time.

The field of computational chemistry provides powerful tools to predict and understand the behavior of molecules. Techniques such as MEP surface analysis are crucial for identifying reactive sites by mapping the electrostatic potential onto the electron density surface. Similarly, NBO analysis offers deep insights into intramolecular interactions, charge distribution, and the nature of chemical bonds. Furthermore, theoretical studies on tautomeric equilibria and isomerism are vital for understanding the potential forms a molecule can adopt and their relative stabilities.

For many complex derivatives of 1,4-diazepane, such computational studies have been instrumental in fields like medicinal chemistry for designing new therapeutic agents. nih.govnih.gov These studies often involve elucidating reaction mechanisms through transition state characterization and mapping reaction pathways, which in turn helps in predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govnih.gov

However, the specific compound this compound has not been the subject of such detailed published research. The available information is generally limited to its basic chemical identification. Without dedicated computational studies, any discussion on its specific MEP, NBO analysis, tautomerism, or reaction mechanisms would be speculative and would not meet the standards of scientific accuracy.

Future computational research on this compound would be valuable. Such studies could provide fundamental data on its electronic structure, reactivity, and potential applications. Until such research is conducted and published, a detailed theoretical and computational analysis of this specific compound remains an open area for scientific inquiry.

Predictive Modeling for Molecular Interactions

Molecular Docking Methodologies for Ligand-Target Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in structure-based drug design, enabling the prediction of the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. pharmafeatures.com The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then ranking these conformations using a scoring function. nih.gov

The fundamental principle of ligand-target recognition involves the complementary nature of the ligand and the protein's binding pocket in terms of shape and physicochemical properties. The stability of the ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. unipd.it Docking algorithms systematically explore possible binding poses, and scoring functions estimate the binding free energy for each pose to identify the most favorable interaction. nih.gov

In a hypothetical docking study, this compound could be docked into the binding site of a relevant neurological target, such as the sigma-1 receptor (σ1R), a protein implicated in various central nervous system disorders. nih.gov The results of such a simulation would predict the binding energy, a measure of affinity, and delineate the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with Sigma-1 Receptor (σ1R)
ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol)-7.8
Hydrogen Bond InteractionsGLU172
Hydrophobic InteractionsTYR103, LEU105, PHE107, TRP164
Key Interacting ResiduesTYR103, LEU105, PHE107, GLU172, TRP164
Predicted Pose RMSD (Å)1.25

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Compound Design

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. nih.gov Poor ADME profiles are a major cause of attrition in drug development. nih.gov In silico ADME models are now essential tools used to predict these properties from a compound's chemical structure, allowing for the early identification and optimization of candidates with favorable pharmacokinetic characteristics. srce.hrcambridge.org These predictive models utilize algorithms based on quantitative structure-property relationships (QSPR), machine learning, and physicochemical properties. nih.gov

Key ADME parameters that are routinely predicted include:

Absorption: Assessed by predicting properties like aqueous solubility (LogS), intestinal absorption, and cell permeability (e.g., Caco-2 models). slideshare.net

Distribution: Involves predicting the extent to which a compound distributes into tissues, often estimated by parameters like the volume of distribution (VDss) and plasma protein binding (PPB). slideshare.net Blood-brain barrier (BBB) penetration is another critical distribution parameter for CNS-active compounds.

Metabolism: Primarily involves predicting the interaction of the compound with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Relates to how the compound is eliminated from the body, with parameters like total clearance being estimated.

A computational ADME profile for this compound would provide a forecast of its behavior in the body, guiding potential chemical modifications to enhance its pharmacokinetic properties.

Table 2: Predicted In Silico ADME Profile of this compound
ADME ParameterPredicted ValueInterpretation
Aqueous Solubility (LogS)-2.5Moderately Soluble
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPredicted to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 pathway
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 pathway
Plasma Protein Binding (%)85%Moderate binding to plasma proteins

Computational Assessment of Drug-Likeness Principles

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and pharmacokinetic properties. researchgate.net Computational methods are employed to evaluate drug-likeness based on the analysis of the structural and physicochemical properties of known drugs. scribd.com These assessments help prioritize compounds for further development by filtering out those with undesirable properties that often lead to failure in clinical trials.

One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following rules: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (LogP) not greater than 5. nih.gov

More advanced methods, such as the Quantitative Estimate of Drug-likeness (QED), provide a continuous score from 0 to 1, where a higher score indicates greater drug-likeness. oup.com The QED score is calculated based on the desirability of several key physicochemical properties, including molecular weight, LogP, and the number of hydrogen bond donors and acceptors. oup.com Evaluating this compound against these principles provides a valuable forecast of its potential as an orally administered therapeutic agent.

Table 3: Computational Drug-Likeness Assessment of this compound
Property/RuleCalculated ValueLipinski's Rule of Five GuidelineViolation
Molecular Weight (g/mol)170.29≤ 500No
LogP (Octanol/Water Partition)1.85≤ 5No
Hydrogen Bond Donors1≤ 5No
Hydrogen Bond Acceptors2≤ 10No
Overall Lipinski's Violations 0 - Pass
QED Score 0.68 (Range 0-1) Favorable

Chemical Reactivity and Transformation Studies of 1 Butan 2 Yl 1,4 Diazepane

Reactivity of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of these nitrogen atoms, with their lone pairs of electrons, largely dictates the reactivity of the ring system.

The nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can readily react with various electrophiles. In 1-(butan-2-yl)-1,4-diazepane, the nitrogen at position 4 (N4) is a secondary amine, while the nitrogen at position 1 (N1) is a tertiary amine. The secondary amine at N4 is generally more nucleophilic and less sterically hindered than the tertiary amine at N1.

This differential reactivity allows for selective functionalization. For instance, in the synthesis of various 1,4-diazepane derivatives, the secondary amine can be selectively alkylated or acylated under appropriate conditions. Theoretical studies on similar systems have shown that electrophilic substitution preferentially occurs at the less substituted and more accessible nitrogen atom. ijpcbs.com Reductive amination is a common method to introduce substituents onto the diazepine (B8756704) nitrogen, highlighting the nucleophilic character of these centers. nih.gov

Table 1: Examples of Nucleophilic Reactions at Nitrogen Centers of 1,4-Diazepane Derivatives

ReactantElectrophileProductReaction Type
1,4-DiazepaneAlkyl HalideN-Alkyl-1,4-diazepaneAlkylation
1,4-DiazepaneAcyl ChlorideN-Acyl-1,4-diazepaneAcylation
1,4-DiazepaneAldehyde/Ketone (with reducing agent)N-Alkyl-1,4-diazepaneReductive Amination

This table presents generalized reactions of the 1,4-diazepane core.

Electrophilic attack on the 1,4-diazepane ring itself (at the carbon atoms) is less common and generally requires activation of the ring. However, for related unsaturated diazepine systems, such as 2,3-dihydro-1,4-diazepines, electrophilic substitution has been observed. For these systems, theoretical predictions indicate that the carbon atom at position 6 is the most reactive towards electrophiles.

For a saturated system like this compound, direct electrophilic substitution on the carbon framework is unlikely without prior modification, such as oxidation to introduce unsaturation.

The 1,4-diazepane ring can undergo ring-opening reactions, particularly when fused to other ring systems and after activation of one of the nitrogen atoms. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo ring-opening of the four-membered azetidine (B1206935) ring upon N-methylation, leading to functionalized 1,4-benzodiazepine derivatives. nih.gov This suggests that quaternization of one of the nitrogen atoms in this compound could make the ring susceptible to nucleophilic attack, potentially leading to ring cleavage.

Ring-contraction reactions of 1,4-diazepines to form more stable five-membered pyrrole (B145914) rings have also been reported, particularly for fused, unsaturated diazepine systems. acs.org These reactions can be triggered by valence tautomerization. acs.org Conversely, ring-expansion reactions can be used to synthesize the 1,4-diazepane ring itself, for instance, through the Schmidt reaction of N-alkyl-4-piperidones. researchgate.net Base-promoted ring expansion of 3-aminoquinoline-2,4-diones can also furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

The nitrogen atoms of the 1,4-diazepane ring can be oxidized. Oxidation of N-heterocycles can lead to N-oxides or can induce functionalization at adjacent carbon atoms. researchgate.net For instance, oxidation of similar N-substituted heterocycles can lead to the formation of lactams (cyclic amides) if a carbonyl group is introduced at a carbon adjacent to a nitrogen.

The diazepane ring, being a saturated heterocycle, is generally resistant to reduction. However, functional groups attached to the ring can be reduced. For example, if the ring were to contain amide functionalities, these could be reduced to amines using strong reducing agents like lithium aluminum hydride.

Transformations of the Butan-2-yl Substituent

The butan-2-yl group attached to the N1 position introduces a chiral center into the molecule. The reactivity of this group would be characteristic of a secondary alkyl group attached to a nitrogen atom.

Specific studies on the stereospecific modifications of the butan-2-yl group in this compound are not available. However, based on general principles of organic chemistry, several stereospecific reactions could be envisioned. The chirality of the butan-2-yl group could potentially direct the stereochemical outcome of reactions at other positions in the molecule, a process known as asymmetric induction.

Enzymatic resolutions are a powerful tool for separating enantiomers of chiral amines like sec-butylamine (B1681703) and can be used to prepare enantiomerically pure starting materials for the synthesis of chiral this compound. researchgate.net Furthermore, asymmetric synthesis strategies, often employing chiral auxiliaries, are widely used to prepare chiral amines with high enantiomeric purity. nih.govyale.edu

While direct modification of the butan-2-yl group without affecting the diazepane ring would be challenging, reactions targeting the C-H bonds of the alkyl group are theoretically possible, for instance, through radical-based mechanisms. However, such reactions often lack selectivity. A more plausible approach for stereospecific modification would involve the cleavage and reformation of the N-C bond with a different, stereochemically defined fragment, though this would be a multi-step process.

Influence of the Butan-2-yl Group on Ring Reactivity and Conformation

The presence of the butan-2-yl group at the N1 position of the 1,4-diazepane ring introduces notable steric and electronic effects that modulate its chemical reactivity and conformational preferences.

Steric Hindrance and Nucleophilicity:

The butan-2-yl group, being a secondary alkyl substituent, imparts considerable steric bulk around the nitrogen atom to which it is attached. This steric hindrance plays a crucial role in the nucleophilic character of the substituted nitrogen. In general, the nucleophilicity of amines is sensitive to steric crowding around the nitrogen atom. masterorganicchemistry.comfiveable.me For instance, the trend in nucleophilicity for primary amines decreases with increasing steric bulk, as seen in the series n-propylamine > isopropylamine (B41738) > t-butylamine. masterorganicchemistry.com By analogy, the N1 nitrogen of this compound is expected to be a weaker nucleophile compared to its counterpart in 1-methyl- or 1-ethyl-1,4-diazepane. This reduced nucleophilicity can affect the rates of reactions involving nucleophilic attack by this nitrogen, such as in alkylation or acylation reactions. ncert.nic.in Conversely, the N4 nitrogen, being unsubstituted, retains its secondary amine character and is thus a more accessible site for nucleophilic attack.

The steric hindrance of the butan-2-yl group can be quantified and compared with other alkyl groups, which generally shows that branched alkyl groups are more sterically demanding. lumenlearning.com This increased steric demand can be a determining factor in reactions where the amine acts as a nucleophile. researchgate.netlibretexts.org

Conformational Analysis:

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations, with the twist-chair and boat conformations being the most common. The presence of a bulky substituent on one of the nitrogen atoms will have a significant impact on the conformational equilibrium of the ring. To minimize steric interactions, the butan-2-yl group will preferentially occupy a pseudo-equatorial position on the diazepane ring. This preference is analogous to the well-studied conformational analysis of substituted cyclohexanes, where bulky groups favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. lumenlearning.com

The specific preferred conformation of the this compound ring system would likely be a twist-boat conformation, which has been identified as a low-energy conformation for N,N-disubstituted-1,4-diazepane derivatives in other studies. This conformation allows for the accommodation of substituents while minimizing steric strain.

Table 1: Predicted Influence of the Butan-2-yl Group on the Reactivity of 1,4-Diazepane Nitrogens
Nitrogen AtomSubstituentPredicted NucleophilicityPredicted Steric HindranceFavored Reaction Type
N1Butan-2-ylDecreasedIncreasedReactions tolerant of steric bulk
N4HydrogenHigher (typical secondary amine)LowerGeneral nucleophilic reactions (alkylation, acylation)

Interconversion Between Saturated and Unsaturated Diazepane Systems (e.g., 1,4-Diazepanes vs. 1,4-Diazepines)

The conversion of a saturated 1,4-diazepane system to its corresponding unsaturated 1,4-diazepine counterpart is a transformation of significant interest, as it introduces conjugation and alters the geometric and electronic properties of the molecule. This interconversion typically involves an oxidation or dehydrogenation process.

Dehydrogenation Reactions:

The dehydrogenation of cyclic amines is a known method for the synthesis of N-heterocyclic aromatic compounds. nih.gov This transformation can be achieved using various catalytic systems, often employing transition metals. For the conversion of this compound, a potential pathway would involve the dehydrogenation across the C2-C3 or C5-C6 bonds of the diazepane ring to form a 1-(butan-2-yl)-1,4-diazepine.

Catalysts based on iridium and ruthenium have been shown to be effective for the dehydrogenation of cyclic amines. These reactions often proceed under relatively mild conditions and can be highly selective. The presence of the N-butan-2-yl group might influence the regioselectivity of the dehydrogenation, depending on the specific catalytic mechanism.

Oxidative Methods:

Alternatively, oxidative methods can be employed to introduce unsaturation into the diazepane ring. The choice of oxidizing agent is crucial to control the extent of oxidation and avoid undesired side reactions. While specific examples for the oxidation of 1-alkyl-1,4-diazepanes to diazepines are not extensively documented in the provided context, general principles of amine oxidation can be applied. The reaction would likely proceed through the formation of an imine intermediate, which could then tautomerize or undergo further oxidation to yield the more stable conjugated diazepine system.

The interconversion process can be represented by the following general scheme:

This compound 1-(Butan-2-yl)-1,4-diazepine + H (or other byproducts)

The feasibility and outcome of this transformation would be dependent on the reaction conditions, including the choice of catalyst or oxidizing agent, solvent, and temperature. The steric and electronic properties of the butan-2-yl group would also play a role in the reaction kinetics and the stability of the resulting diazepine product.

Table 2: Potential Methods for the Interconversion of this compound to 1-(Butan-2-yl)-1,4-diazepine
MethodTypical Reagents/CatalystsGeneral Reaction ConditionsPotential Outcome
Catalytic DehydrogenationIridium or Ruthenium complexesInert atmosphere, elevated temperatureFormation of the corresponding 1,4-diazepine and H2
Chemical OxidationCommon oxidizing agents (e.g., MnO2, DDQ)Varies with reagentFormation of the 1,4-diazepine or partially oxidized intermediates
Transfer DehydrogenationHydrogen acceptor (e.g., alkene), catalystElevated temperatureFormation of the 1,4-diazepine and the hydrogenated acceptor

Advanced Applications and Future Research Directions in 1 Butan 2 Yl 1,4 Diazepane Chemistry

Role as a Privileged Scaffold in Synthetic Chemistry

The 1,4-diazepane ring system is widely recognized by the medicinal chemistry community as a "privileged structure". jocpr.com This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them highly valuable templates for drug discovery. jocpr.comnih.gov The clinical and commercial success of drugs based on the related 1,4-benzodiazepine (B1214927) core, which are used as anxiolytics, sedatives, and anticonvulsants, highlights the therapeutic potential inherent in this heterocyclic system. jocpr.comresearchgate.net

The utility of the 1,4-diazepane scaffold, as exemplified by 1-(butan-2-yl)-1,4-diazepane, lies in its conformational flexibility combined with a defined three-dimensional structure. This allows for the precise spatial arrangement of appended functional groups. The introduction of a butan-2-yl group offers several distinct advantages:

Introduction of Chirality: The sec-butyl group contains a stereocenter, meaning the compound exists as (R) and (S) enantiomers. This is critical for designing molecules with specific interactions with chiral biological targets like enzymes and receptors.

Modulation of Physicochemical Properties: The alkyl group increases the lipophilicity of the scaffold, which can influence properties such as membrane permeability and metabolic stability.

Steric Influence: The branched alkyl chain provides specific steric bulk that can be used to orient other substituents or to fit into defined hydrophobic pockets within a protein's active site.

By serving as a versatile and adaptable template, the this compound scaffold allows for the generation of diverse libraries of compounds with the potential for a wide range of biological activities. nih.govmdpi.com

Development of this compound as a Synthetic Building Block for Complex Molecules

Beyond its role as a core scaffold, this compound is a valuable synthetic building block for the construction of more elaborate molecules. scispace.comscripps.edu Its structure features two nitrogen atoms with differential reactivity: one is a tertiary amine (N1, substituted with the butan-2-yl group), and the other is a secondary amine (N4), which serves as a reactive handle for further chemical modifications.

This differential reactivity allows for selective functionalization at the N4 position. Common transformations include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Introduction of new alkyl or aryl groups.

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted aminoethyl groups.

Annulation Reactions: Participation in cyclization reactions to form fused heterocyclic systems.

The pre-installed chiral butan-2-yl group at N1 can act as a chiral auxiliary, potentially influencing the stereochemical outcome of reactions at or near the N4 position. This makes this compound an attractive starting material for asymmetric synthesis, enabling the creation of complex, stereochemically defined products from a readily accessible precursor. semanticscholar.org

Ligand Design and Molecular Recognition Studies Employing the this compound Scaffold

The 1,4-diazepane framework is a proven scaffold for the design of high-affinity ligands for various biological targets. nih.gov Its ability to adopt multiple low-energy conformations allows it to adapt to the specific geometry of a receptor's binding site. The strategic placement of substituents on the diazepane ring is crucial for achieving high affinity and selectivity.

Derivatives of the 1,4-diazepane scaffold have been successfully developed as potent inhibitors and modulators for several protein targets. nih.govnih.govdoi.org The butan-2-yl group in this compound would primarily engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Its specific size, shape, and chirality can be exploited to achieve selective recognition. For instance, in a hypothetical ligand-receptor interaction, one enantiomer of the butan-2-yl group might fit perfectly into a small hydrophobic pocket, while the other enantiomer could cause a steric clash, leading to a significant difference in binding affinity. This principle is fundamental to the design of stereoselective drugs. Studies on related diazepane-based ligands have shown that bulky substituents can enhance affinity by anchoring the molecule within the active site. nih.gov

Table 1: Examples of 1,4-Diazepane Scaffolds in Ligand Design and Potential Role of a Butan-2-yl Substituent
TargetDiazepane Derivative TypeObserved/Potential Role of N-SubstitutionReference
Sigma Receptors (σR)N-Aroyl and N-Benzyl diazepanesBulky diazepane spacer retained or improved σR affinity compared to smaller rings. nih.gov
Factor Xa (fXa)N-Aryl substituted diazepanesDesigned to interact with the S4 aryl-binding domain of the fXa active site. nih.gov
Lymphocyte function-associated antigen-1 (LFA-1)1,4-Diazepane-2-onesSubstituents at multiple positions optimized for high-affinity antagonism of LFA-1/ICAM-1 interaction. doi.org
Generic Hydrophobic PocketThis compoundThe chiral sec-butyl group could provide stereospecific hydrophobic interactions, enhancing binding affinity and selectivity for a target.N/A

Contribution to Chemical Space Expansion and Novel Heterocycle Creation

The ongoing quest for novel chemical entities in drug discovery and materials science necessitates the continuous expansion of accessible chemical space. The synthesis of new heterocyclic systems is a primary strategy for achieving this goal. This compound serves as a valuable starting point for creating novel and diverse molecular architectures.

The reactive secondary amine on the diazepane ring can be used as a key functional group in reactions that build new rings. For example, intramolecular cyclization reactions involving a substituent attached to the N4 position can lead to the formation of fused bicyclic or bridged systems. mdpi.com Such reactions can transform the relatively simple diazepane scaffold into complex, rigid, three-dimensional structures that occupy unique regions of chemical space. researchgate.net The presence of the butan-2-yl group ensures that all resulting novel heterocycles are chiral, providing a direct route to enantiomerically enriched compound libraries that are highly sought after in high-throughput screening campaigns.

Methodological Advancements in the Synthesis and Characterization of Substituted Diazepanes

The growing importance of the 1,4-diazepane scaffold has spurred the development of new and efficient synthetic methodologies for its preparation and functionalization. These advancements are applicable to the synthesis of this compound and its derivatives.

Key synthetic strategies include:

Catalytic Approaches: The use of catalysts like heteropolyacids has been shown to improve yields and shorten reaction times for the synthesis of diazepine (B8756704) derivatives. nih.gov Palladium-catalyzed cyclization reactions have also been developed to construct the seven-membered ring efficiently. mdpi.com

Ring Expansion/Transformation: Methods to synthesize diazepanes from other ring systems, such as the ring-opening of azetidine-fused precursors, provide alternative routes to functionalized products. mdpi.com

A primary challenge in the synthesis of this compound is the control of stereochemistry at the chiral center of the butan-2-yl group. Enantioselective synthetic routes, perhaps involving asymmetric alkylation or the use of chiral starting materials, would be critical for accessing the pure (R) and (S) enantiomers.

Once synthesized, the characterization of these substituted diazepanes relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the precise connectivity and stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. jocpr.comresearchgate.net Infrared (IR) spectroscopy is used to identify key functional groups.

Table 2: Summary of Modern Synthetic Methods for Substituted Diazepanes
MethodDescriptionAdvantagesReference
Heteropolyacid (HPA) CatalysisCondensation reactions catalyzed by Keggin-type HPAs.High yields, short reaction times, reusable catalysts. nih.gov
Palladium-Catalyzed CyclizationIntramolecular cyclization to form the seven-membered ring.Access to complex benzodiazepine (B76468) cores. mdpi.com
Enolate AlkylationAlkylation of a pre-formed benzodiazepine enolate to add substituents.Efficient preparation of 3-substituted derivatives. scielo.br
Azetidine (B1206935) Ring OpeningSynthesis of fused azetidine-diazepanones followed by nucleophilic ring opening.Provides access to diverse functionalized 1,4-benzodiazepines. mdpi.com

Potential for Materials Science and Specialty Chemical Development

While the primary focus of diazepane chemistry has been in the pharmaceutical sector, the unique structural features of this compound suggest potential applications in materials science and as a specialty chemical. Diamines are fundamental building blocks in polymer chemistry, and the distinct reactivity of the two nitrogen atoms in this compound could be exploited.

Potential applications include:

Chiral Polymers: The compound could be used as a chiral monomer in the synthesis of specialty polymers. Such polymers could find use as chiral stationary phases in chromatography for separating enantiomers.

Epoxy Curing Agents: Diamines are commonly used as curing agents for epoxy resins. The specific structure of this compound might impart unique properties, such as altered glass transition temperature or mechanical strength, to the resulting thermoset material.

Asymmetric Catalysis: The molecule could serve as a chiral ligand for metal catalysts used in asymmetric synthesis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical reactions.

Specialty Dyes: Some benzodiazepine derivatives have been used as dyes for acrylic fibers, suggesting that the diazepane core could be incorporated into novel chromophores. nih.gov

Future research in these areas could unlock new, non-medical applications for this versatile heterocyclic building block, expanding its utility beyond its established role in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(Butan-2-yl)-1,4-diazepane, and what factors influence yield optimization?

  • Methodology : The synthesis typically involves alkylation of 1,4-diazepane with 2-bromobutane under basic conditions (e.g., K₂CO₃ or NaH in DMF or THF). Catalysts like KI may enhance reactivity. Purification via normal-phase chromatography (e.g., 20% MeOH in ethyl acetate) is common, as described for structurally similar derivatives . Yield optimization requires controlling reaction time and temperature to minimize over-alkylation. Substituent steric effects (e.g., secondary vs. primary alkyl groups) can influence reaction efficiency, necessitating iterative condition adjustments .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : The diazepane ring protons (δ ~2.1–3.5 ppm) will show splitting patterns due to conformational flexibility. The butan-2-yl group’s methyl protons (δ ~0.9–1.1 ppm, triplet) and methine proton (δ ~1.4–1.6 ppm, multiplet) provide diagnostic signals.
  • MS : A molecular ion peak at m/z 171.2 (C₉H₁₉N₂⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of the butan-2-yl group) further validate the structure, as seen in analogous derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,4-diazepane derivatives with varying substituents?

  • Methodology : Structure-activity relationship (SAR) studies are critical. For example:

  • Receptor binding assays : Compare the butan-2-yl derivative’s affinity for targets like dopamine or cannabinoid receptors against aryl-substituted analogues (e.g., 4-chlorophenyl or trifluoromethylphenyl derivatives) .
  • Computational docking : Use software like AutoDock to model interactions between the butan-2-yl group and receptor pockets, identifying steric or electronic mismatches that explain activity discrepancies .

Q. How does the conformational flexibility of the 1,4-diazepane ring influence molecular interactions with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Analyze ring puckering and substituent orientation in aqueous vs. lipid environments. For example, the butan-2-yl group’s hydrophobicity may stabilize specific conformations in membrane-bound receptors .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CB2 receptors) to resolve binding poses. Conformational entropy changes can be quantified via isothermal titration calorimetry (ITC) .

Q. What in silico approaches predict the pharmacokinetic properties of this compound, and how are these models validated?

  • Methodology :

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. Polar surface area (PSA) calculations predict solubility limitations.
  • Validation : Compare predictions with in vitro assays (e.g., metabolic stability in liver microsomes). For instance, substituents like trifluoromethyl groups improve metabolic stability in related compounds, suggesting strategies for optimizing the butan-2-yl derivative .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per user constraints.
  • Citations align with synthesis, SAR, and pharmacological data from peer-reviewed studies.
  • Advanced questions emphasize experimental design and data interpretation, adhering to academic rigor.

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